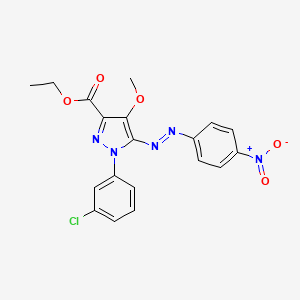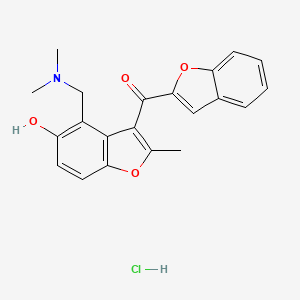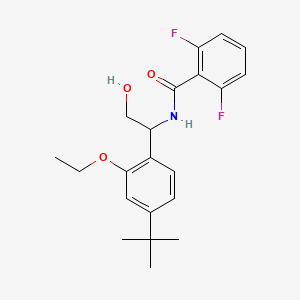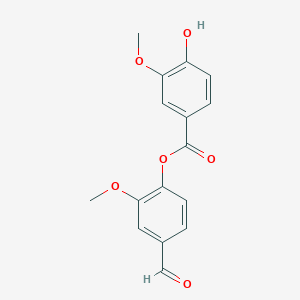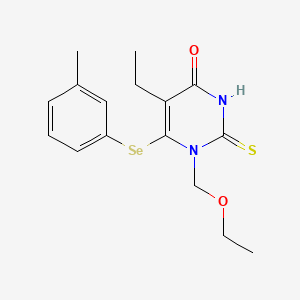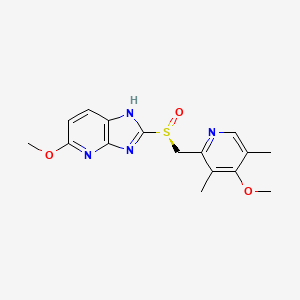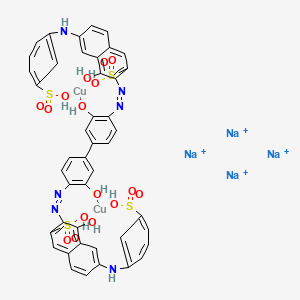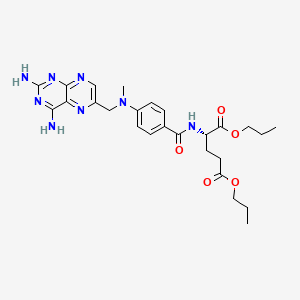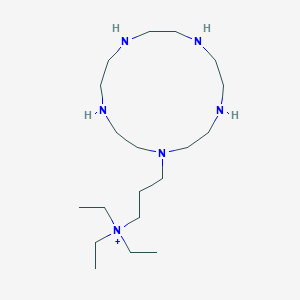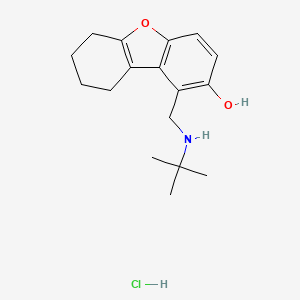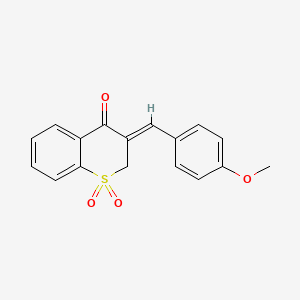
(Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide is a synthetic organic compound belonging to the class of benzothiopyran derivatives. This compound is characterized by the presence of a benzothiopyran core structure with a methoxyphenylmethylene substituent. Benzothiopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide typically involves the condensation of 4-methoxybenzaldehyde with 2,3-dihydro-4H-1-benzothiopyran-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product .
化学反応の分析
Types of Reactions
(Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiopyran derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of (Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell division, such as the filamentous temperature-sensitive protein Z (FtsZ), which plays a crucial role in bacterial cell division.
Pathways Involved: It interferes with the biosynthesis of peptidoglycan, leading to the disruption of bacterial cell wall formation. In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
類似化合物との比較
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar core structures but different substituents, such as 2,3-dihydro-4H-1-benzothiopyran-4-one and its various substituted derivatives.
Thiazole Derivatives: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, which exhibit similar biological activities.
Uniqueness
(Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide stands out due to its unique combination of a benzothiopyran core with a methoxyphenylmethylene substituent. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
130689-13-3 |
|---|---|
分子式 |
C17H14O4S |
分子量 |
314.4 g/mol |
IUPAC名 |
(3Z)-3-[(4-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C17H14O4S/c1-21-14-8-6-12(7-9-14)10-13-11-22(19,20)16-5-3-2-4-15(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |
InChIキー |
NWWAXIIZZWYWCW-JLHYYAGUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O |
正規SMILES |
COC1=CC=C(C=C1)C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


